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Abstract

Camphorquinone (CQ), chemically known as 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione,
stands as a cornerstone photoinitiator in the field of polymer science, most notably in dental
restorative materials. Its prominence stems from a unique combination of photochemical
properties, including strong absorption in the blue region of the visible light spectrum, high
efficiency in generating free radicals in the presence of co-initiators, and a well-established
safety profile. This technical guide provides an in-depth exploration of the historical discovery of
camphorquinone, a detailed summary of its photophysical and chemical properties,
comprehensive experimental protocols for its synthesis and key analytical evaluations, and a
mechanistic look at its role in photopolymerization.

Historical Context and Discovery

The journey of camphorquinone from a laboratory curiosity to an indispensable industrial
chemical is rooted in early 20th-century organic synthesis research.

Initial Synthesis

The first documented synthesis of camphorquinone is credited to Evans, et al., in 1934. Their
method involved the direct oxidation of camphor, a readily available natural product, using the
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potent oxidizing agent selenium dioxide (SeOz2) in an acetic anhydride solvent. The reaction
required heating the mixture at high temperatures (140-150°C) for several hours. Despite the
toxicity of selenium dioxide, this method proved effective, achieving high yields of around 90%,
and it remains a foundational technique in the synthesis of camphorquinone. Over the years,
alternative and greener synthetic routes have been explored to avoid the use of highly toxic
reagents.

Emergence as a Photoinitiator

While its synthesis was known for decades, the unique photochemical properties of
camphorquinone were not fully exploited until the 1970s. During this period, the field of
dentistry was actively seeking alternatives to ultraviolet (UV) light for curing resin-based
composites, due to concerns about the harmful effects of UV radiation on oral tissues.

Camphorquinone's strong absorption of blue light (with a peak around 468 nm) made it an
ideal candidate for a visible-light-cured system. Researchers discovered that when combined
with a reducing agent, typically a tertiary amine, CQ could efficiently initiate the polymerization
of methacrylate monomers upon exposure to a safe, high-intensity blue light source. This
discovery was a watershed moment for restorative dentistry, paving the way for the
development of modern light-cured dental composites that offer on-demand curing, extended
working times, and improved aesthetics. The American Dental Association (ADA) and ISO
standards now recognize CQ as a core photoinitiator for these applications.

Physicochemical and Photochemical Properties

Camphorquinone’'s efficacy as a photoinitiator is dictated by its distinct molecular structure
and resulting interaction with light. As a Type |l photoinitiator, it requires a co-initiator or
synergist (an electron/hydrogen donor) to generate the free radicals necessary for
polymerization.

Quantitative Data Summary

The key photophysical and photochemical parameters of camphorquinone are summarized in
the table below. These values are critical for formulating efficient photoinitiating systems and
modeling polymerization kinetics.
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Property

Value

Conditions |/ Notes

Chemical Formula

C10H1402

Molar Mass 166.220 g-mol—*
Pale yellow to yellow-orange
Appearance ]
solid powder
Melting Point 197-203 °C
UV-Vis Absorption Max (Amax) ~468 nm

In the visible range,

responsible for its yellow color.

200-300 nm

In the UV range.

Molar Extinction Coefficient (g)

40 - 46 M~t.cm™?

At ~469 nm. Considered a

weak absorption.

Intersystem Crossing

Efficiency

Nearly quantitative

Efficient formation of the triplet
excited state upon

photoexcitation.

Most excited singlet states

Fluorescence Very faint .
convert to the triplet state.
In a specific dental resin
Quantum Yield of Conversion formulation (0.7 wt.% CQ, 0.35
0.07+0.01

(®)

wt.% DMAEMA, 0.05 wt.%
BHT).

Mechanism of Photoinitiation

The photopolymerization process initiated by the camphorquinone/amine system is a well-

elucidated multi-step pathway involving light absorption, electronic state transitions, and radical

generation.

e Photoexcitation: Camphorquinone (CQ) absorbs a photon of blue light (hv), promoting it

from its ground state (So) to an excited singlet state (*CQ?*).
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Intersystem Crossing (ISC): The excited singlet state is short-lived and rapidly undergoes
intersystem crossing—a spin-inversion process—to form a more stable, long-lived triplet
excited state (3CQ¥*).

Exciplex Formation: The triplet-state camphorquinone interacts with a tertiary amine co-
initiator (RsN) to form an excited-state complex known as an exciplex.

Electron and Proton Transfer: Within the exciplex, an electron is transferred from the amine
(the electron donor) to the excited camphorquinone (the electron acceptor). This is
immediately followed by the transfer of a proton (hydrogen abstraction) from a carbon atom
adjacent to the nitrogen on the amine.

Radical Generation: This electron-proton transfer process results in the formation of two
radicals: a ketyl radical from camphorquinone and a highly reactive aminoalkyl radical.

Initiation of Polymerization: The aminoalkyl radical is the primary species responsible for
initiating the polymerization chain reaction by attacking the carbon-carbon double bond of a
methacrylate monomer molecule.
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Caption: Photoinitiation mechanism of Camphorquinone with a tertiary amine co-initiator.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the
synthesis and analysis of camphorquinone's photochemical behavior.

Synthesis via Selenium Dioxide Oxidation (Evans, et al.,
1934)

This protocol is based on the original 1934 method for synthesizing camphorquinone from
camphor.

Materials:
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e (+)-Camphor

e Selenium Dioxide (SeO2) (Warning: Highly Toxic)

o Acetic Anhydride

» Acetic Acid

o Concentrated Sodium Hydroxide or Potassium Hydroxide solution (Lye)
¢ N-hexane or other suitable solvent for recrystallization
e Round-bottom flask (500 mL)

» Reflux condenser

» Heating mantle with temperature control

e Separatory funnel

o Beakers, Erlenmeyer flasks

« Filtration apparatus (Buchner funnel)

Procedure:

e Reaction Setup: In a 500 mL round-bottom flask, combine camphor and a stoichiometric
equivalent of selenium dioxide. Add acetic anhydride as the solvent.

e Heating and Reflux: Attach a reflux condenser to the flask and place it in a heating mantle.
Heat the reaction mixture to 140-150°C and maintain this temperature for 3-4 hours under
reflux. The reaction should be carried out in a well-ventilated fume hood due to the toxicity of
SeOa.

o Extraction: After the reaction is complete, allow the mixture to cool to room temperature.
Transfer the mixture to a separatory funnel and extract the product using acetic acid.
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» Neutralization and Precipitation: Carefully neutralize the acetic acid extract with a
concentrated lye solution. As the solution is neutralized, camphorquinone, which is

insoluble in water, will precipitate out as a yellow solid.

« |solation and Purification: Isolate the crude camphorquinone precipitate by vacuum filtration

using a Buchner funnel. Wash the solid with cold water.

 Final Purification: Purify the crude product by either sublimation or recrystallization from a
suitable solvent like n-hexane to yield the final, pure yellow crystalline camphorquinone.

Combine Camphor, SeOz,
and Acetic Anhydride in Flask

Heat to 140-150°C
for 3-4 hours under Reflux

Cool to Room Temperature
Extract with Acetic Acid

Neutralize with Lye
to Precipitate Product

Isolate Crude Product
via Vacuum Filtration

Purify by Recrystallization
or Sublimation

End
(Pure Camphorquinone)

Click to download full resolution via product page

Caption: Workflow for the synthesis of Camphorquinone via Selenium Dioxide oxidation.

Monitoring Photopolymerization Kinetics with Real-Time
FTIR (RT-FTIR)
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This protocol describes a generalized method for using RT-FTIR with an Attenuated Total

Reflectance (ATR) accessory to monitor the kinetics of a camphorquinone-initiated

polymerization.

Equipment:

FTIR Spectrometer with a rapid scan capability and a Mercury Cadmium Telluride (MCT)
detector.

ATR accessory (e.g., with a diamond crystal).

Light-curing unit (e.g., LED) with an emission spectrum that overlaps with CQ's absorption
(~468 nm).

UV-filtered or amber lighting environment for sample preparation.

Procedure:

Sample Preparation: In a UV-filtered environment, prepare the photopolymerizable resin
formulation containing monomers (e.g., Bis-GMA/TEGDMA), camphorquinone (e.g., 0.5-1.0
wt.%), and an amine co-initiator (e.g., DMAEMA).

Establish Baseline: Place a small drop of the uncured liquid resin directly onto the ATR
crystal, ensuring complete coverage. Record an initial IR spectrum of the uncured sample.
This serves as the time-zero reference.

Initiate Polymerization: Position the light-curing unit's tip at a fixed, standardized distance
directly above the sample on the ATR crystal.

Real-Time Data Acquisition: Simultaneously start the light exposure and the rapid,
continuous collection of FTIR spectra. A typical acquisition rate is 1-2 spectra per second for
several minutes to capture the full reaction profile.

Data Analysis:

o lIdentify the spectral band corresponding to the methacrylate C=C double bond, typically
found at ~1638 cm~1.
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o lIdentify an internal standard peak that does not change during polymerization, such as the
aromatic C=C stretch at ~1608 cm~1* from the Bis-GMA monomer.

o Calculate the Degree of Conversion (DC) at each time point using the following formula:
DC(%) =[1 - ( (Peak Areaiess / Peak Areaisos)polymerized / (Peak Areaisss / Peak
Areaisos)unpolymerized )] x 100

o Plot the Degree of Conversion (%) as a function of time to obtain the polymerization
kinetics curve. The rate of polymerization can be determined from the first derivative of this
curve.

Determination of Photochemical Quantum Yield

This protocol outlines a method for determining the quantum yield of camphorquinone
conversion using UV-Vis spectrophotometry, adapted from procedures described in the
literature. The quantum yield (®) is the ratio of the number of CQ molecules converted to the
number of photons absorbed.

Equipment:

UV-Vis Spectrophotometer.

Light source with a known spectral output and irradiance (e.g., calibrated LED at ~468 nm).

Radiometer/Power meter.

Quartz cuvettes.

Actinometer solution (optional, for precise photon flux calibration).

Procedure:

o Measure Photon Flux (lo): Determine the photon flux (photons per second per area) of the
light source at the sample position using a calibrated radiometer.

o Prepare Sample: Prepare a solution of the camphorquinone-containing resin in a suitable
solvent (if necessary) and place it in a quartz cuvette. The concentration should be chosen to
have an initial absorbance of ~0.1 at the irradiation wavelength to ensure linear response.
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o Measure Initial Absorbance: Place the cuvette in the spectrophotometer and measure the full
absorption spectrum to determine the initial absorbance (Ao) at the peak wavelength (~469
nm).

e [rradiate and Measure:

[e]

Remove the cuvette from the spectrophotometer.

(¢]

Irradiate the sample for a defined, short time interval (At).

[¢]

Immediately return the cuvette to the spectrophotometer and record the new absorbance
spectrum (A1).

[¢]

Repeat this irradiate-measure cycle multiple times until the absorbance change becomes
negligible.

o Calculations:

o CQ Concentration: Using the Beer-Lambert law (A = ecl), calculate the concentration of
CQ at each time point from the measured absorbance. The change in the number of CQ
molecules can then be determined.

o Absorbed Photons: For each time interval, calculate the number of photons absorbed by
the sample. This is a function of the incident photon flux, the sample's absorbance, and
the irradiation time.

o Quantum Yield (®): Plot the total number of converted CQ molecules against the total
number of absorbed photons. The slope of the resulting line is the quantum yield of

conversion.

Conclusion

From its initial synthesis in the 1930s to its revolutionary application in dentistry in the 1970s,
camphorquinone has proven to be a remarkably versatile and effective photoinitiator. Its
ability to harness the energy of visible light to drive polymerization has had a profound impact
on materials science, particularly in the development of biocompatible polymers for medical
and dental applications. A thorough understanding of its historical context, photochemical
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properties, and the mechanisms governing its reactivity is essential for researchers and
developers aiming to innovate and optimize photocurable systems for the next generation of
advanced materials.

 To cite this document: BenchChem. [Camphorquinone: A Technical Guide to its Discovery,
Properties, and Application in Photopolymerization]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1214180#camphorquinone-discovery-
and-historical-context]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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